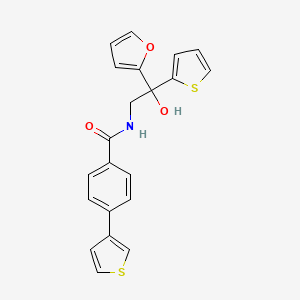

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-(thiophen-3-yl)benzamide

Description

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-(thiophen-3-yl)benzamide is a benzamide derivative featuring a complex heterocyclic architecture. Its core structure comprises:

- A benzamide backbone substituted at the para position with a thiophen-3-yl group.

- A hydroxyethyl bridge linking two heteroaromatic rings: furan-2-yl and thiophen-2-yl.

This compound’s structural uniqueness lies in the integration of multiple sulfur- and oxygen-containing heterocycles, which may influence its electronic properties, solubility, and biological interactions.

Properties

IUPAC Name |

N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]-4-thiophen-3-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17NO3S2/c23-20(16-7-5-15(6-8-16)17-9-12-26-13-17)22-14-21(24,18-3-1-10-25-18)19-4-2-11-27-19/h1-13,24H,14H2,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZJUTZDPHROKPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(CNC(=O)C2=CC=C(C=C2)C3=CSC=C3)(C4=CC=CS4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-(thiophen-3-yl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as furan-2-yl and thiophen-2-yl derivatives, followed by their coupling with benzamide under specific reaction conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-(thiophen-3-yl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various catalysts (e.g., palladium, platinum). Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing thiophene and furan moieties. For instance, similar derivatives have demonstrated significant activity against various bacterial strains, including Mycobacterium tuberculosis. The presence of the hydroxyl group in N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-(thiophen-3-yl)benzamide enhances its interaction with microbial targets, potentially leading to improved efficacy as an antibacterial agent .

Antiviral Properties

Thiophene derivatives have been identified as promising candidates for antiviral drug development. Compounds similar to this compound have shown activity against viral pathogens in micromolar concentrations, suggesting that this compound could be further explored for its antiviral applications .

Anticancer Potential

The compound's structural characteristics allow it to interact with various biological pathways involved in cancer progression. Research indicates that related compounds exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest in cancer cells . The ability to modify the compound's structure may further enhance its potency against specific cancer types.

Synthetic Methodology

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Furan and Thiophene Rings : Utilizing cyclization reactions to create the heterocyclic structures.

- Amidation Reactions : Coupling the synthesized intermediates with appropriate amines to form the final amide structure.

- Purification Techniques : Employing chromatography methods to isolate the desired product with high purity.

These synthetic strategies are critical for producing sufficient quantities of the compound for biological evaluation and potential therapeutic use .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-(thiophen-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Comparable Benzamide Derivatives

Key Observations :

Thiophene Positional Isomerism: The target compound’s 4-(thiophen-3-yl) substitution contrasts with analogs like 5b (3-(thiophen-3-yl)), which may alter electronic distribution and steric interactions.

Side-Chain Complexity : The hydroxyethyl bridge with dual heterocycles (furan and thiophene) distinguishes the target compound from simpler derivatives like those in , which feature ether or alkyl halide side chains. This complexity could enhance π-π stacking interactions but may reduce solubility .

Synthetic Accessibility : The target compound’s synthesis likely involves multi-step coupling reactions, similar to BAY-460 and ’s derivatives, where amide bond formation uses reagents like TBTU and triethylamine. Yields for such reactions typically range from 48% to 72%, depending on steric hindrance .

Physicochemical and Spectral Comparisons

Table 2: Spectral Data and Computational Insights

Notes:

- IR Spectroscopy : The absence of C=O stretching bands in triazole derivatives (e.g., ’s compounds [7–9]) highlights how tautomeric states influence spectral profiles, a consideration for the target compound’s characterization .

- However, analogous benzamides often employ density functional theory (DFT) for optimizing geometries and predicting reactivity .

Challenges in Comparison :

Biological Activity

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-(thiophen-3-yl)benzamide is a complex organic compound notable for its unique structural features, which include both furan and thiophene rings. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications and diverse biological activities.

Antimicrobial Activity

Studies have shown that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of thiophene and furan have been documented to possess antifungal and antibacterial activities. In particular, this compound has demonstrated promising results against various microbial strains, suggesting its potential as an antimicrobial agent .

Anticancer Potential

Recent research indicates that compounds containing thiophene and furan moieties may inhibit oncogenic pathways. Specifically, studies have identified that certain derivatives can target tyrosine phosphatases involved in cancer progression, presenting a potential avenue for cancer therapy . The compound's ability to modulate signaling pathways could contribute to its anticancer efficacy.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on specific enzymes related to disease mechanisms. For example, it may act as an inhibitor of glycine transporter 1 (GlyT1), which is implicated in various neurological disorders . This suggests that the compound could have applications in treating conditions such as schizophrenia or depression.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of this compound. The presence of both furan and thiophene rings enhances the lipophilicity and bioavailability of the molecule. The introduction of hydroxyl groups further increases solubility and potential interaction with biological targets .

| Compound | Activity | EC50 (mg/L) | Notes |

|---|---|---|---|

| Compound A | Antifungal | 1.96 | Superior activity compared to standard treatments |

| Compound B | Anticancer | 17 nM | Inhibits oncogenic pathways effectively |

| Compound C | Enzyme Inhibitor | TBD | Targets GlyT1 with potential neuroprotective effects |

Case Studies

- Antifungal Efficacy : A field trial demonstrated that a related thiophene derivative exhibited 70% control against common fungal pathogens, indicating that modifications to the core structure can enhance antifungal potency .

- Cancer Cell Line Studies : In vitro studies on leukemia cell lines showed that compounds similar to this compound inhibited cell proliferation significantly, suggesting a promising therapeutic application in oncology .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-(thiophen-3-yl)benzamide?

- Methodological Answer : The synthesis typically involves multi-step reactions, including condensation, protection/deprotection of functional groups, and chromatographic purification. For example:

- Stepwise heterocyclic coupling : Reacting furan and thiophene derivatives with a benzamide backbone under controlled conditions (e.g., TMSOTf catalysis for glycosidic bonds, as in ).

- Purification : Column chromatography with gradient solvent systems (e.g., hexane/EtOAc) to isolate intermediates and final products .

- Critical parameters : Solvent choice (e.g., dichloromethane or methanol), reaction temperature (-40°C to reflux), and stoichiometric control of activating agents (e.g., NIS or TBHP) to avoid side reactions .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assigns proton and carbon environments, particularly for distinguishing thiophene (δ 6.5–7.5 ppm) and furan (δ 6.0–7.0 ppm) substituents .

- IR spectroscopy : Identifies carbonyl (C=O, ~1680 cm⁻¹) and hydroxyl (O-H, ~3400 cm⁻¹) groups .

- Mass spectrometry (ESI-MS) : Confirms molecular weight and fragmentation patterns, especially for heterocyclic moieties .

Advanced Research Questions

Q. How can computational methods like DFT address discrepancies between theoretical and experimental structural data?

- Methodological Answer :

- DFT optimization : Use hybrid functionals (e.g., B3LYP) to model molecular geometry, accounting for exact exchange and correlation effects . Compare computed bond lengths/angles with X-ray crystallography data (e.g., C–S bond deviations < 0.03 Å) .

- Thermochemical accuracy : Validate atomization energies and ionization potentials using gradient-corrected functionals (average error < 2.4 kcal/mol) .

- Troubleshooting : If experimental data (e.g., dihedral angles) conflict with DFT predictions, refine basis sets (e.g., 6-311++G**) or include solvent effects .

Q. What strategies optimize reaction yields while minimizing byproducts in multi-thiophene/furan systems?

- Methodological Answer :

- Protecting groups : Use acetyl or benzyl groups to shield hydroxyl or amine functionalities during coupling steps .

- Catalyst screening : Test Lewis acids (e.g., TMSOTf) or oxidants (e.g., TBHP) to enhance regioselectivity .

- Kinetic monitoring : Employ TLC or in-situ IR to track intermediate formation and adjust reaction time/temperature dynamically .

Q. How do crystallographic challenges (e.g., disorder, twinning) impact structural determination of this compound?

- Methodological Answer :

- Data collection : Use high-resolution single-crystal X-ray diffraction (Cu-Kα radiation, 173 K) to mitigate thermal motion artifacts .

- Software tools : Refine structures using SHELXL (for small-molecule refinement) and WinGX (for data integration and visualization) .

- Disorder handling : Apply restraints (e.g., SIMU/DELU in SHELXL) to model overlapping electron densities in flexible thiophene/furan chains .

Data Contradiction Analysis

Q. How to resolve conflicting NMR and X-ray data regarding rotational isomerism in the hydroxyethyl-thiophene moiety?

- Methodological Answer :

- Variable-temperature NMR : Probe dynamic exchange between rotamers by acquiring spectra at 25°C and -40°C. Splitting of peaks indicates slow exchange .

- DFT conformational analysis : Calculate energy barriers for rotation; values > 10 kcal/mol suggest observable isomers .

- Crystallographic validation : Compare X-derived torsion angles with DFT-optimized conformers to identify dominant rotamers .

Experimental Design Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.